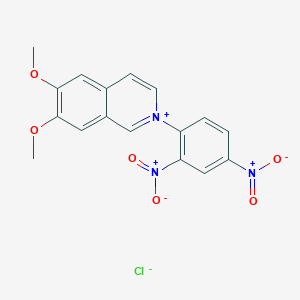
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride is a chemical compound with the molecular formula C15H10N3O4.Cl and a molecular weight of 331.711 g/mol . This compound is a derivative of isoquinoline, featuring a 2,4-dinitrophenyl group and two methoxy groups at the 6 and 7 positions of the isoquinoline ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride typically involves the reaction of isoquinoline derivatives with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a suitable solvent, such as pyridine, and under controlled temperature conditions . The resulting product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation reactions can produce various oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the 2,4-dinitrophenyl group allows it to participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dinitrophenyl)pyridinium chloride: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
2-(2,4-Dinitrophenyl)isoquinolinium: Lacks the methoxy groups at the 6 and 7 positions.
Uniqueness
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride is unique due to the presence of both the 2,4-dinitrophenyl group and the methoxy groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
185245-17-4 |
|---|---|
Molekularformel |
C17H14ClN3O6 |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)-6,7-dimethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H14N3O6.ClH/c1-25-16-7-11-5-6-18(10-12(11)8-17(16)26-2)14-4-3-13(19(21)22)9-15(14)20(23)24;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PPKBDIAXJLNVNM-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C2C=[N+](C=CC2=C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


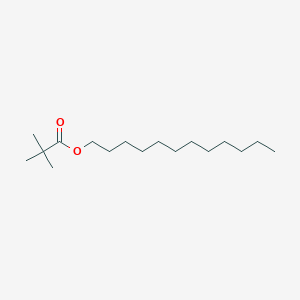

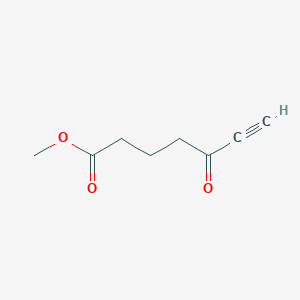
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


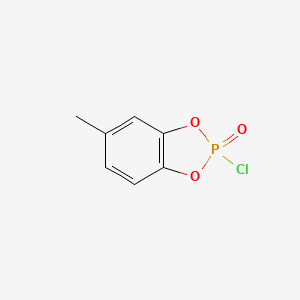
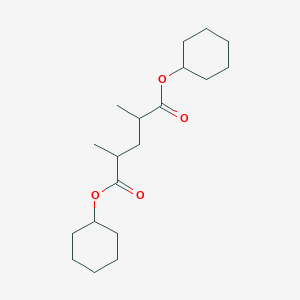
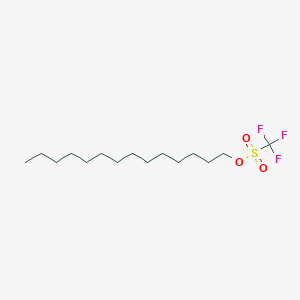
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)

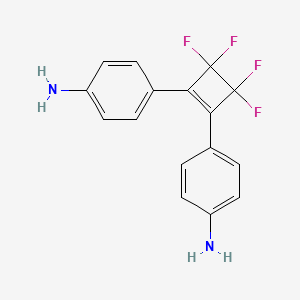
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
